![molecular formula C12H15ClO2 B2769396 Ethyl 2-chloro-4-phenylbutanoate CAS No. 27356-99-6](/img/structure/B2769396.png)
Ethyl 2-chloro-4-phenylbutanoate
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Overview
Description
Ethyl 2-chloro-4-phenylbutanoate is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 . This compound is also known by other names such as 2-Chloro-4-phenylbutanoate d’éthyle (French), Benzenebutanoic acid, α-chloro-, ethyl ester, and Ethyl-2-chlor-4-phenylbutanoat (German) .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-4-phenylbutanoate is 1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-phenylbutanoate has a molecular weight of 226.7 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Ethyl 2-chloro-4-phenylbutanoate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals. For instance, it can be transformed into chiral intermediates for the synthesis of ACE (angiotensin-converting enzyme) inhibitors . These inhibitors play a crucial role in managing hypertension and heart failure.
Biocatalysis and Enzymatic Transformations
The compound undergoes biocatalytic asymmetric reduction to yield ®-2-hydroxy-4-phenylbutanoate (HPBE). This process involves carbonyl reductases and offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental friendliness . Researchers explore these enzymatic transformations for green chemistry applications.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-chloro-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLGEYYAZNBHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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